4,4-Diethylcyclohexanone
Overview
Description
4,4-Diethylcyclohexanone is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexanone, where two ethyl groups are substituted at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylcyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. This process typically uses ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Diethylcyclohexene. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using reagents like hydroxylamine hydrochloride.
Reduction: The compound can be reduced to 4,4-Diethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4,4-Diethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,4-Diethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethylcyclohexanone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, it forms oximes through the nucleophilic addition of hydroxylamine to the carbonyl group.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of ethyl groups.
Cyclohexanone: The parent compound without any alkyl substitutions.
4,4-Diethylcyclohexanol: The reduced form of 4,4-Diethylcyclohexanone.
Uniqueness: this compound is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 4,4-Dimethylcyclohexanone, the ethyl groups provide greater steric hindrance, affecting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
4,4-diethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUQGFGLUTUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564540 | |
Record name | 4,4-Diethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35155-51-2 | |
Record name | 4,4-Diethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-diethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4-diethylcyclohexanone in the synthesis of potential anticancer agents?
A1: this compound serves as a crucial starting material in the multi-step synthesis of azaspirocyclic compounds, specifically 8,8-diethyl-2-azaspiro[4.5]decane and 9,9-diethyl-3-azaspiro[5.5]undecane. These compounds, after further derivatization, demonstrated significant in vitro inhibition of cancer cell growth in human cancer cell lines []. While the exact mechanism of action of these derivatives is not elucidated in the study, their synthesis highlights the potential of this compound as a building block for novel molecules with biological activity.
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